Cas no 851946-99-1 (ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

Ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a specialized heterocyclic compound featuring a thienopyridazine core with multiple functional groups. Its structure incorporates a tert-butylbenzamido moiety and an ester group, enhancing its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound's rigid fused-ring system and electron-rich aromatic components may contribute to its reactivity in cross-coupling or cyclization reactions. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The presence of both amide and ester functionalities allows for further derivatization, offering versatility in synthetic pathways. This compound is typically handled under controlled conditions due to its complex reactivity profile.
ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate structure
851946-99-1 structure
Product name:ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate
CAS No:851946-99-1
MF:C26H25N3O4S
MW:475.559405088425
CID:6305437
PubChem ID:3647860

ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate
    • AKOS024589976
    • 851946-99-1
    • ethyl 5-(4-(tert-butyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
    • ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
    • AB00670141-01
    • F0641-0032
    • ethyl 5-[(4-tert-butylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
    • Inchi: 1S/C26H25N3O4S/c1-5-33-25(32)21-19-15-34-23(20(19)24(31)29(28-21)18-9-7-6-8-10-18)27-22(30)16-11-13-17(14-12-16)26(2,3)4/h6-15H,5H2,1-4H3,(H,27,30)
    • InChI Key: YVDGLXLAVKOSBH-UHFFFAOYSA-N
    • SMILES: S1C=C2C(C(=O)OCC)=NN(C3C=CC=CC=3)C(C2=C1NC(C1C=CC(=CC=1)C(C)(C)C)=O)=O

Computed Properties

  • Exact Mass: 475.15657746g/mol
  • Monoisotopic Mass: 475.15657746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 809
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topological Polar Surface Area: 116Ų

ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0641-0032-2mg
ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-99-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0641-0032-15mg
ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-99-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0641-0032-75mg
ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-99-1 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0641-0032-100mg
ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-99-1 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0641-0032-5mg
ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-99-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0641-0032-2μmol
ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-99-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0641-0032-1mg
ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-99-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0641-0032-20μmol
ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-99-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0641-0032-10μmol
ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-99-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0641-0032-3mg
ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851946-99-1 90%+
3mg
$63.0 2023-05-17

Additional information on ethyl 5-(4-tert-butylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate

Ethyl 5-(4-Tert-butylbenzamido)-4-Oxo-3-Phenyl-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate: A Comprehensive Overview

Ethyl 5-(4-Tert-butylbenzamido)-4-Oxo-3-Phenyl-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate is a complex organic compound with the CAS number 851946-99-1. This compound belongs to the class of heterocyclic compounds, specifically featuring a thienopyridazine core. The structure of this molecule is characterized by a fused ring system comprising a thiophene and a pyridazine moiety. The substituents on the molecule include an ethoxy group at position 1, a phenyl group at position 3, and a 4-tert-butylbenzamido group at position 5. The presence of these substituents imparts unique chemical and physical properties to the compound.

The synthesis of Ethyl 5-(4-Tert-butylbenzamido)-4-Oxo-3-Phenyl-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate involves multi-step organic reactions. The starting materials typically include aromatic amides and heterocyclic precursors. The reaction sequence may involve nucleophilic substitutions, condensations, and oxidations to achieve the desired product. Recent advancements in synthetic methodologies have enabled higher yields and better purity in the preparation of such complex molecules.

The compound exhibits interesting electronic properties due to its conjugated system. The thienopyridazine core is known for its ability to absorb light in the visible region, making it potentially useful in optoelectronic applications. Additionally, the presence of electron-donating groups like the ethoxy and phenyl groups can modulate the electronic characteristics of the molecule further. Recent studies have explored the use of similar compounds in organic light-emitting diodes (OLEDs) and photovoltaic devices.

In terms of biological activity, Ethyl 5-(4-Tert-butylbenzamido)-4-Oxo-3-Phenyl-3H,4H-Thieno[3,4-d]Pyridazine has shown potential as a ligand in metalloenzyme mimics. The amide group at position 5 can coordinate with metal ions, enabling catalytic activities similar to those observed in natural enzymes. This property makes it a candidate for applications in asymmetric catalysis and drug delivery systems.

The stability of this compound under various conditions has been extensively studied. It demonstrates good thermal stability up to moderate temperatures and is resistant to hydrolysis under neutral conditions. However, exposure to strong acids or bases may lead to degradation. These properties are crucial for its potential use in industrial processes where stability is a key requirement.

Recent research has focused on modifying the substituents on the thienopyridazine core to enhance specific properties such as solubility or biocompatibility. For instance, replacing the ethoxy group with other ester moieties has been shown to improve solubility in organic solvents without significantly altering the electronic properties. Such modifications open up new avenues for tailoring the compound's behavior for diverse applications.

In conclusion, Ethyl 5-(4-Tert-butylbenzamido)-4-Oxo-ethyl-ethyl-ethyl-ethyl-ethyl-ethyl-ethyl-ethyl-ethyl strong>rmpound represents a promising platform for further exploration in materials science and biotechnology.

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